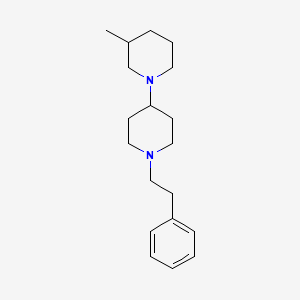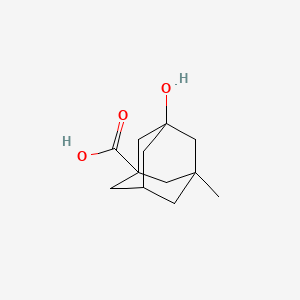
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine, also known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in regulating synaptic plasticity and neurotransmitter release.
作用机制
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that regulates synaptic plasticity and neurotransmitter release. By blocking mGluR5, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine reduces the activity of downstream signaling pathways involved in synaptic plasticity, which leads to improved cognitive function and reduced motor symptoms in neurological disorders.
Biochemical and Physiological Effects:
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to have a range of biochemical and physiological effects. In animal models, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to improve cognitive function, reduce motor symptoms, and reduce drug-seeking behavior. 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has also been shown to increase protein synthesis and improve synaptic plasticity by blocking mGluR5.
实验室实验的优点和局限性
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has several advantages for lab experiments, including its selectivity for mGluR5 and its ability to improve cognitive function, reduce motor symptoms, and reduce drug-seeking behavior. However, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has some limitations, including its potential toxicity and the need for careful dosing to avoid side effects.
未来方向
There are several future directions for research on 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine. One area of focus is the development of more selective mGluR5 antagonists that can target specific signaling pathways. Another area of focus is the development of 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine derivatives that have improved pharmacokinetic properties and reduced toxicity. Additionally, there is ongoing research on the potential therapeutic applications of 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine in other neurological disorders, such as Alzheimer's disease and schizophrenia.
In conclusion, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine is a compound that has been extensively studied for its potential therapeutic applications in neurological disorders. Its selective antagonism of mGluR5 has been shown to improve cognitive function, reduce motor symptoms, and reduce drug-seeking behavior. Future research on 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine will focus on the development of more selective and less toxic derivatives and the exploration of its potential therapeutic applications in other neurological disorders.
合成方法
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the bipiperidine core followed by the introduction of the phenylethyl and methyl groups. The final product is obtained through purification using chromatography techniques.
科学研究应用
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. Fragile X syndrome is a genetic disorder that affects cognitive and behavioral function and is caused by the absence of a protein called FMRP. 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to improve cognitive function in animal models of Fragile X syndrome by blocking mGluR5, which leads to increased protein synthesis and improved synaptic plasticity. In Parkinson's disease, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to reduce motor symptoms by blocking mGluR5, which regulates dopamine release. In addiction, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to reduce drug-seeking behavior by blocking mGluR5, which is involved in the reward circuitry of the brain.
属性
IUPAC Name |
3-methyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-17-6-5-12-21(16-17)19-10-14-20(15-11-19)13-9-18-7-3-2-4-8-18/h2-4,7-8,17,19H,5-6,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALMFCIMTCNSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![butyl [(anilinocarbonyl)oxy]propylcarbamate](/img/structure/B4980165.png)
![3-(3-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980168.png)


![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B4980206.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4980214.png)

![N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4980224.png)
![4-(2-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4980229.png)
![4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4980241.png)
![2-bromo-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4980245.png)
![ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4980252.png)
![4-tert-butyl-N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B4980256.png)
![[(2S)-1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4980258.png)